molecular formula C7H13NO2 B8241751 (S)-3-Amino-4-cyclopropylbutanoic acid

(S)-3-Amino-4-cyclopropylbutanoic acid

Cat. No.: B8241751
M. Wt: 143.18 g/mol
InChI Key: VJGFNPLMAVQRCF-LURJTMIESA-N
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Description

(S)-3-Amino-4-cyclopropylbutanoic acid is an organic compound with a unique structure characterized by an amino group attached to a cyclopropyl-substituted butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-cyclopropylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethyl bromide and ethyl acetoacetate.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropylation reaction, often using a Grignard reagent or a similar organometallic compound.

    Amination: The amino group is introduced via an amination reaction, which can be achieved using ammonia or an amine derivative under appropriate conditions.

    Hydrolysis: The final step involves hydrolysis to convert the intermediate ester or amide into the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Amino-4-cyclopropylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(S)-3-Amino-4-cyclopropylbutanoic acid can be compared with other similar compounds, such as:

    3-Aminobutanoic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Cyclopropylalanine: Contains a cyclopropyl group but differs in the position of the amino group.

    Cyclopropylglycine: Another cyclopropyl-substituted amino acid with distinct properties.

Properties

IUPAC Name

(3S)-3-amino-4-cyclopropylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFNPLMAVQRCF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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